molecular formula C6H2Br4O B086105 2,3,4,6-Tetrabromophenol CAS No. 14400-94-3

2,3,4,6-Tetrabromophenol

Cat. No. B086105
CAS RN: 14400-94-3
M. Wt: 409.69 g/mol
InChI Key: CXPJZISGVIVNEL-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromophenol is a compound of interest in the field of chemistry, particularly for its unique structural and chemical properties.

Synthesis Analysis

Although there is no direct study on the synthesis of 2,3,4,6-Tetrabromophenol, related research shows methods for synthesizing similar brominated phenolic compounds. For instance, Marks and Sekinger (1995) studied the synthesis of 2,2′-dibromobisphenol A polycarbonate, involving direct bromination of bisphenol A and interfacial phosgenation followed by oligomer coupling (Marks & Sekinger, 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3,4,6-Tetrabromophenol has been explored in various studies. For example, Ferguson et al. (1989) examined the crystal and molecular structures of bisphenols synthesized through the condensation of formaldehyde with 3,4-dichlorophenol (Ferguson, McCrindle, & Mcalees, 1989).

Chemical Reactions and Properties

Research on similar brominated phenols indicates a range of chemical reactions and properties. Na et al. (2007) explored the pyrolysis of a mixture containing 2,4,6-tribromophenol, leading to various pyrolyzed products, shedding light on the reactivity of such compounds (Na, Kim, Park, & Hong, 2007).

Physical Properties Analysis

The physical properties of related brominated phenolic compounds provide insights into those of 2,3,4,6-Tetrabromophenol. For instance, the study by Hsueh, Huang, and Lin (2002) on biphenol reactions with trimethylaluminum offers valuable information about the physical characteristics of these compounds (Hsueh, Huang, & Lin, 2002).

Scientific Research Applications

  • Microwave-Assisted Extraction in Analytical Chemistry : A study by Pizarro, Pérez-del-Notario, and González-Sáiz (2007) optimized a microwave-assisted extraction method for the analysis of compounds including 2,3,4,6-tetrachlorophenol and 2,4,6-tribromophenol in cork stoppers. This method was comparable to traditional Soxhlet extraction and was successfully applied to real samples, highlighting its utility in analytical chemistry (Pizarro, Pérez-del-Notario, & González-Sáiz, 2007).

  • Formation of Brominated Pollutants in Environmental Pollution : Ortuño, Moltó, Conesa, and Font (2014) investigated the formation of brominated pollutants, including 2,4,6-bromophenols, during the pyrolysis and combustion of Tetrabromobisphenol A at different temperatures. Their results are crucial for assessing the environmental impact of thermal treatment of materials containing brominated flame retardants (Ortuño et al., 2014).

  • Effect on Reproduction in Aquatic Toxicology : Haldén et al. (2010) studied the effects of 2,4,6-tribromophenol on reproduction in adult zebrafish. Their research found that dietary exposure to this compound at concentrations found in marine organisms can interfere with reproduction, indicating its potential impact on aquatic life (Haldén et al., 2010).

  • Environmental Concentrations and Toxicology : Koch and Sures (2018) summarized studies on 2,4,6-Tribromophenol, covering its concentrations in the environment, toxicokinetics, and toxicodynamics. Their review highlights gaps in knowledge about this compound and its importance in future environmental and human health studies (Koch & Sures, 2018).

properties

IUPAC Name

2,3,4,6-tetrabromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPJZISGVIVNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162597
Record name 2,3,4,6-Tetrabromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in benzene, ethanol
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,3,4,6-Tetrabromophenol

Color/Form

Needles from alcohol

CAS RN

14400-94-3
Record name 2,3,4,6-Tetrabromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14400-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrabromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetrabromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

113.5 °C
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
P Howe, S Dobson, H Malcolm - 2005 - books.google.com
This report deals with 2 4 6-tribromophenol (2 4 6-TBP) and other simple brominated phenols with a single benzene ring. However information on toxicity ecotoxicity and environmental …
Number of citations: 93 books.google.com
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
The Action of Nitric Acid on 2: 3: 4: 6-TetrabromophenoZ.-The phenol (5 g.) was stirred into a solution of nitric acid (18 cc; d 1.42) in water (16 cc) during one hour, and the mixture kept …
Number of citations: 0 pubs.rsc.org
HH Hodgson, J Walker, J Nixon - Journal of the Chemical Society …, 1933 - pubs.rsc.org
… times from light petroleum, pure 2 : 3:4: 6-tetrabromophenol being obtained, mp and mixed … Br, 72.5%) ; the substance remaining in the flask was 2 : 3 : 4 : 6-tetrabromophenol. (c) The …
Number of citations: 3 pubs.rsc.org
A Rydén, A Strid, I Athanassiadis, Å Bergman - 2013 - diva-portal.org
Some well-known brominated flame retardants are common in electronic and electric devices, ie polybrominated diphenyl ethers (PBDEs), nowadays particularly the commercial …
Number of citations: 0 www.diva-portal.org
D Teclechiel, M Sundström, G Marsh - Chemosphere, 2009 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) which have become widespread environmental pollutants due to their persistence and …
Number of citations: 33 www.sciencedirect.com
M KOHN, O KRASSO - The Journal of Organic Chemistry, 1946 - ACS Publications
Demethylation of this gave the corresponding tribromodinitrophenol. The ani-sóle is identical in melting point and other properties with the 2, 4, 6-tribromo-3, 5-dinitroanisole (XIV) …
Number of citations: 9 pubs.acs.org
HH Hodgson, WHH Norris - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… for C,H,OBr,: Br, 63.5%); it was brominated to give 2: 3: 4: 6-tetrabromophenol, mp 113" (Found: Br, 77.7. Calc. for C,H,OBr,: Br, 78.0y0). …
Number of citations: 2 pubs.rsc.org
GP Brown, A Goldman, CD Doyle - 1960 - osti.gov
Synthesis directed toward the production of m-polyphenyl ethers was continued. Polymeric materials having molecular weights of the order of 3000 to 6000, by end group analysis, were …
Number of citations: 0 www.osti.gov
PM Bastos, J Eriksson, N Green, Å Bergman - Chemosphere, 2008 - Elsevier
The term persistence has been used to confusion since it is used as a conceptual parameter without a uniform definition. Work is therefore being done in order to unite ideas and …
Number of citations: 51 www.sciencedirect.com
C Feng, Q Xu, Y Lin, X Qiu, D Lu, G Wang - Journal of Chromatography B, 2016 - Elsevier
Bromophenols (BrPs), as the metabolites of PBDEs, would be the potential exposure markers for human biomonitoring (HB) of PBDEs in urine. An analytical method using solid-phrase …
Number of citations: 30 www.sciencedirect.com

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